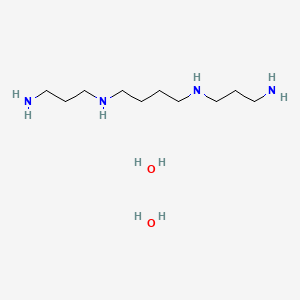

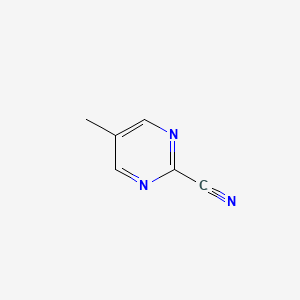

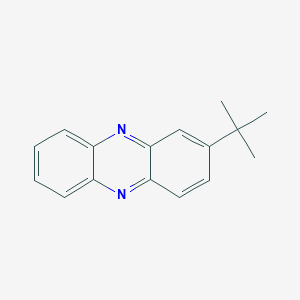

![molecular formula C24H50N4O7 B1321159 1'-甲基-[1,4'-联哌啶]-4-羧酸水合物(2:3) CAS No. 849925-07-1](/img/structure/B1321159.png)

1'-甲基-[1,4'-联哌啶]-4-羧酸水合物(2:3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)" is not directly mentioned in the provided papers. However, the papers discuss related bipyridine and piperidine derivatives, which can offer insights into the chemical behavior and properties of similar compounds. Bipyridine derivatives are known for their coordination properties, often forming complex structures with metals, while piperidine derivatives are important in medicinal chemistry due to their presence in various bioactive molecules .

Synthesis Analysis

The synthesis of bipyridine and piperidine derivatives can involve various strategies, including in situ oxidation, decarboxylation, and methylenation reactions. For instance, the synthesis of 4,4',6-tricarboxy-2,2'-bipyridine and its copper(II) coordination polymer is achieved through acid-directed in situ oxidation and decarboxylation under hydrothermal conditions . Similarly, the synthesis of (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid is accomplished by starting from S-glutamic acid and involves a key step of chemoselective methylenation . These methods highlight the importance of controlled reaction conditions and the use of specific reagents to achieve the desired structural modifications.

Molecular Structure Analysis

The molecular structures of bipyridine and piperidine derivatives are characterized by their ability to form extensive hydrogen bonding networks. For example, the structure of 4,4',6-tricarboxy-2,2'-bipyridine features a densely interconnected 3D network through hydrogen bonding . The molecular complex of 1,3,5-cyclohexanetricarboxylic acid with 4,4'-bipyridine also exhibits a 3-fold interweaving network with parallel interpenetration . These structural characteristics are crucial for the formation of coordination polymers and molecular complexes.

Chemical Reactions Analysis

The chemical reactivity of bipyridine and piperidine derivatives is influenced by their functional groups and the presence of metal ions. The decarboxylation of bipyridine derivatives can lead to the formation of various products depending on the reaction conditions, such as temperature and acidity . The methylenation of piperidine derivatives is a selective reaction that transforms the amide carbonyl group into an exocyclic enecarbamate, which can be further reduced to form alcohols and aldehydes . These reactions demonstrate the versatility of these compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine and piperidine derivatives, such as thermal stability and spectroscopic characteristics, are often studied using techniques like TGA, IR, and NMR . The inability of certain bipyridine derivatives to form metal-organic frameworks (MOFs) has been rationalized through DFT calculations, which suggest that their conformations do not favor metal ion coordination . Understanding these properties is essential for the design and application of these compounds in various fields, including materials science and pharmaceuticals.

科学研究应用

-

Synthesis of Arylthiadiazole H3 Antagonists

- Field : Medicinal Chemistry

- Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of Arylthiadiazole H3 antagonists .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Synthesis of Water-soluble N-mustards as Anticancer Agents

- Field : Medicinal Chemistry

- Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of water-soluble N-mustards, which are used as anticancer agents .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Synthesis of Antitubercular Drugs

- Field : Medicinal Chemistry

- Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of antitubercular drugs .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Synthesis of Vasopressin1b Receptor Antagonists

- Field : Medicinal Chemistry

- Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of Vasopressin1b receptor antagonists .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Synthesis of MDR Modulators

- Field : Medicinal Chemistry

- Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of MDR (Multidrug Resistance) modulators .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Synthesis of Selective Norepinephrine Transporter Inhibitors

- Field : Medicinal Chemistry

- Application : 1,4’-Bipiperidine is used as a reactant for the synthesis of selective norepinephrine transporter inhibitors .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

属性

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N2O2.3H2O/c2*1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;;;/h2*10-11H,2-9H2,1H3,(H,15,16);3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBBQALXJQCDMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)O.CN1CCC(CC1)N2CCC(CC2)C(=O)O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

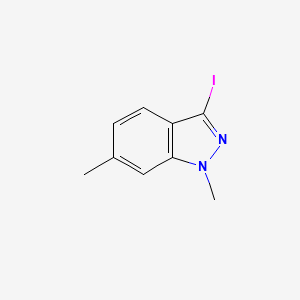

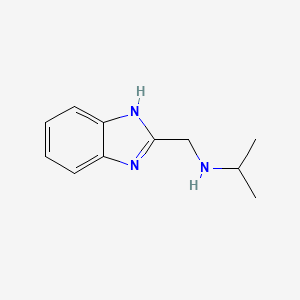

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

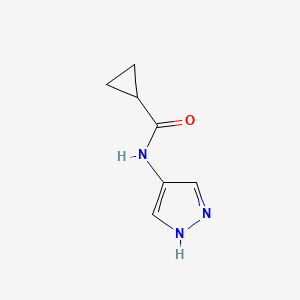

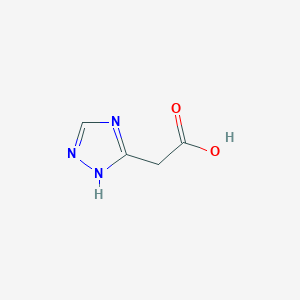

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

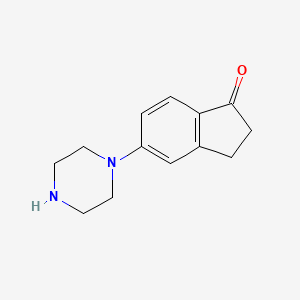

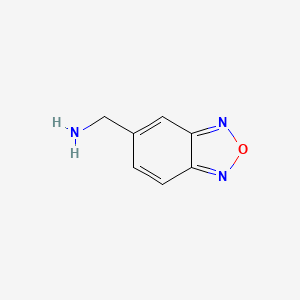

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)